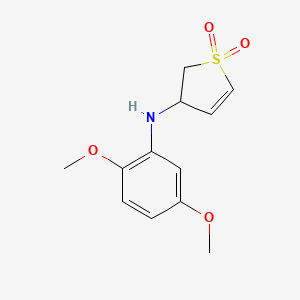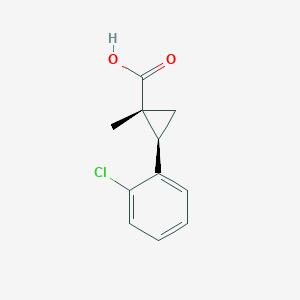
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid, also known as Talampanel, is a cyclopropane derivative that has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticonvulsant, neuroprotective, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anticonvulsant properties and has been investigated for the treatment of epilepsy. Additionally, (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been shown to have neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
The exact mechanism of action of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is not fully understood. However, it has been suggested that the compound acts as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is involved in the regulation of synaptic transmission in the central nervous system.
Biochemical and Physiological Effects:
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the release of glutamate, a neurotransmitter that is involved in the development of seizures and neurodegenerative diseases. Additionally, (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is its ability to penetrate the blood-brain barrier, which is essential for the treatment of neurological disorders. Additionally, the compound has been shown to have a low toxicity profile, making it a safe candidate for clinical trials. However, one of the limitations of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is its limited solubility in water, which can make it difficult to administer in clinical settings.
Direcciones Futuras
There are a number of future directions for the study of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid. One area of research is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully understand the mechanism of action of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid in the treatment of neurological disorders.
Métodos De Síntesis
(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with methylcyclopropane carboxylic acid in the presence of a Lewis acid catalyst such as boron trifluoride.
Propiedades
IUPAC Name |
(1R,2R)-2-(2-chlorophenyl)-1-methylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-11(10(13)14)6-8(11)7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3,(H,13,14)/t8-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFJQIUPKJTHTM-GZMMTYOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2677898.png)
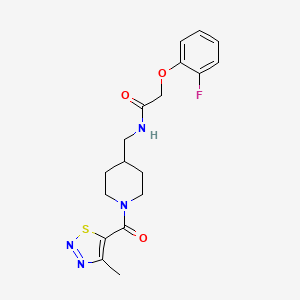
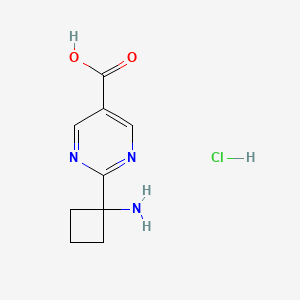
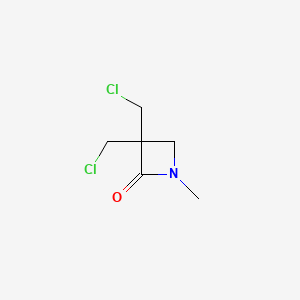
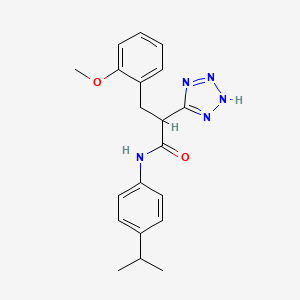
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2677905.png)
![Ethyl 2,4-dimethyl-5-[2-(2-methyl(5,6,7,8-tetrahydrobenzo[b]thiopheno[3,2-e]py rimidin-4-ylthio))acetyl]pyrrole-3-carboxylate](/img/structure/B2677907.png)
![Methyl 3-amino-6-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2677908.png)

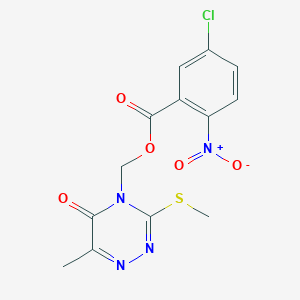
![8-(3-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2677914.png)
